5-(4-Carboxy-3-fluorophenyl)nicotinic acid
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol It is a derivative of nicotinic acid, featuring a carboxyl group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxy-3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyl and fluorine groups play crucial roles in its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Carboxyphenyl)nicotinic acid
- 5-(3-Fluorophenyl)nicotinic acid
- 5-(4-Carboxy-3-chlorophenyl)nicotinic acid
Uniqueness
5-(4-Carboxy-3-fluorophenyl)nicotinic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-4-7(1-2-10(11)13(18)19)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODASSBFEUUHHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687879 |
Source
|
Record name | 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-93-2 |
Source
|
Record name | 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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